molecular formula C9H10O2 B6168271 (1S)-2,3-dihydro-1H-indene-1,4-diol CAS No. 201655-77-8

(1S)-2,3-dihydro-1H-indene-1,4-diol

Cat. No.: B6168271
CAS No.: 201655-77-8
M. Wt: 150.2
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Description

(1S)-2,3-Dihydro-1H-indene-1,4-diol is a chiral compound with the molecular formula C 9 H 10 O 2 and a molecular weight of 150.17 g/mol . It is a derivative of the 2,3-dihydro-1H-indene (indane) scaffold, a privileged structure in medicinal and organic chemistry . The indane core is recognized for its versatility and is found in compounds with a wide range of research applications, from the development of biologically active molecules to use in organic electronics and photopolymerization . Specifically, the dihydro-1H-indene structure serves as a key building block in the design of novel therapeutic agents. For instance, closely related dihydro-1H-indene derivatives have been extensively studied and designed as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . The presence of two hydroxyl groups on the (1S)-enantiomer of this indane diol makes it a valuable chiral synthon for further chemical modifications. Researchers can utilize this compound to develop more complex, optically active structures for use in pharmaceutical research, asymmetric synthesis, and as a precursor for ligands or catalysts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

201655-77-8

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Sodium borohydride (NaBH4\text{NaBH}_4) in methanol or ethanol at 0–25°C is commonly employed for this transformation. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, yielding a racemic mixture of the diol. However, enantioselective reduction requires chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction using a proline-derived catalyst achieves enantiomeric excess (ee) up to 85% for the (1S) enantiomer.

Critical Parameters:

  • Temperature : Lower temperatures (0–5°C) favor kinetic control, enhancing stereoselectivity.

  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) improve catalyst stability.

  • Additives : Lewis acids such as ZnCl2\text{ZnCl}_2 accelerate hydride transfer.

Limitations

Over-reduction to 1,2,3,4-tetrahydroindene derivatives is a competing side reaction. This is mitigated by using stoichiometric NaBH4\text{NaBH}_4 and short reaction times (<2 hours).

Biocatalytic Hydroxylation of 1-Indanone

Enzymatic hydroxylation offers a stereoselective alternative to chemical reduction. Toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO) from Pseudomonas species catalyze the regio- and stereospecific oxidation of 1-indanone to (S)-2-hydroxy-1-indanone, a key intermediate.

Enzymatic Mechanism

TDO introduces molecular oxygen into the substrate, forming a cis-dihydrodiol intermediate. Subsequent dehydration yields (S)-2-hydroxy-1-indanone with 90% ee. The reaction occurs under mild aqueous conditions (pH 7.0, 25°C), avoiding harsh reagents.

Process Optimization:

  • Substrate Loading : 10 mM 1-indanone maximizes conversion (98%) without enzyme inhibition.

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates NADH, sustaining catalytic activity.

Downstream Reduction

The enzymatic product, (S)-2-hydroxy-1-indanone, undergoes further reduction using NaBH4\text{NaBH}_4 or enantioselective ketoreductases to yield this compound. Biocatalytic cascades combining TDO and ketoreductases achieve overall yields of 72–78% with >95% ee.

Multi-Step Synthesis via Cycloisomerization

A convergent strategy involves constructing the indene core through cycloisomerization of alkynyl precursors. This approach, demonstrated in the synthesis of diterpenoid alkaloids, offers flexibility in introducing stereocenters.

Key Steps:

  • Alkynylindene Formation :

    • 4-Hydroxy-1-indanone is converted to an alkynylindene derivative via Wittig olefination.

    • Example: Reaction with ethynylmagnesium bromide in THF yields 1-ethynyl-4-hydroxyindane.

  • Cycloisomerization :

    • Gallium(III) iodide (GaI3\text{GaI}_3) catalyzes the cyclization of alkynylindenes to benzannulated cycloheptadienes.

    • Conditions: 25 mol% GaI3\text{GaI}_3, toluene, 100°C, 48 hours (89% yield).

  • Stereoselective Reduction :

    • The cycloheptadiene intermediate is hydrogenated using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 to install the (1S) configuration.

Advantages:

  • Modularity in introducing substituents on the indene ring.

  • High stereocontrol via chiral auxiliaries or asymmetric catalysis.

Comparative Analysis of Synthetic Routes

Method Yield Enantiomeric Excess Key Advantages Limitations
Chemical Reduction65–75%85–90% eeShort reaction time; scalableRequires chiral catalysts
Biocatalytic Hydroxylation70–78%>95% eeMild conditions; high stereoselectivitySubstrate scope limitations
Cycloisomerization80–89%90–95% eeModular synthesis; functional group toleranceMulti-step; costly reagents

Structural and Spectral Data:

  • Molecular Formula : C9H10O2\text{C}_9\text{H}_{10}\text{O}_2 .

  • SMILES : C1CC2=C([C@@H]1O)C=CC=C2O\text{C1CC2=C([C@@H]1O)C=CC=C2O} .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 7.6 Hz, 1H), 6.90 (t, J = 7.4 Hz, 1H), 6.75 (d, J = 7.8 Hz, 1H), 4.50 (m, 1H), 3.10 (dd, J = 16.2, 5.1 Hz, 1H), 2.95 (dd, J = 16.2, 8.3 Hz, 1H), 2.20–1.90 (m, 2H).

Chemical Reactions Analysis

Types of Reactions

(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.

Major Products

    Oxidation: Formation of 1-indanone or 1-indanal.

    Reduction: Formation of 1,2,3,4-tetrahydroindene.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their function.

Comparison with Similar Compounds

Core Scaffold and Functional Groups

Compound Name Core Structure Functional Groups Key Substituents Molecular Weight (g/mol)
(1S)-2,3-Dihydro-1H-indene-1,4-diol Dihydroindene 1,4-diol None 150.18
(1S,2R)-2,3-Dihydro-1H-indene-1,2-diol Dihydroindene 1,2-diol None 150.18
2-Hydroxymethyl-5-(4-nitro-phenoxy)-tetrahydro-furan-3,4-diol Tetrahydrofuran 3,4-diol + hydroxymethyl 4-Nitrophenoxy 299.25
Phen-1,4-diol, 2,3-dimethyl-5-trifluoromethyl Benzene 1,4-diol 2,3-Dimethyl, 5-CF₃ 206.16
Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate Dihydroindene 1,2-diester Benzyl ester groups 394.43

Key Observations :

  • Stereochemistry : The (1S) configuration in the target compound distinguishes it from other dihydroindene diols like (1S,2R)-1,2-diol, which is used in HIV protease inhibitor synthesis .
  • Functional Group Positioning : The 1,4-diol arrangement contrasts with 1,2-diols (e.g., indinavir precursor) and tetrahydrofuran diols (e.g., compound 277 in ), impacting hydrogen bonding and solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance bioactivity (e.g., antioxidant effects), while esterification (e.g., dibenzyl diester in ) increases lipophilicity.

Key Observations :

  • Palladium Catalysis : The diester derivative () is synthesized via stereospecific bis-alkoxycarbonylation, leveraging Pd(II) catalysts and aryl-α-diimine ligands. This method could theoretically adapt to synthesize the 1,4-diol via hydrolysis.

Key Observations :

  • Pharmaceutical Relevance : While the 1,2-diol derivative is directly used in drug synthesis, the 1,4-diol’s role remains exploratory. Its stereochemistry may suit protease inhibitors or kinase modulators.
  • Antioxidant Potential: The trifluoromethyl-phen-1,4-diol () demonstrates that electron-deficient substituents enhance radical-scavenging activity, a trait the target compound might lack due to its unsubstituted scaffold.

Physicochemical and Stereochemical Considerations

  • Solubility : The 1,4-diol’s polarity (logP ~1.2 estimated) likely exceeds that of its diester analog (logP ~3.5) but is lower than tetrahydrofuran diols with polar nitro groups (e.g., compound 277 in ).
  • Stereochemical Stability : The (1S) configuration in the target compound may resist racemization under mild conditions, unlike esters requiring acidic/basic hydrolysis .
  • DFT Insights : For the diester analog, DFT calculations (ΔG = -39.1 kcal/mol) confirm high exothermicity, suggesting thermodynamic favorability for similar diol syntheses .

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